
2-Butyl-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-methylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound has the molecular formula C10H21N and a molecular weight of 155.28 g/mol . Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpiperidine with butyl halides under basic conditions to form the desired product . Another approach involves the use of Grignard reagents with piperidine derivatives to introduce the butyl group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions due to their efficiency and scalability. These methods utilize readily accessible starting materials and catalysts to achieve high yields and diastereoselectivities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-methylpiperidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Butyl-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug design.
3-Methylpiperidine: A closely related compound with similar chemical properties.
2-Butylpiperidine: Another derivative with a butyl group at a different position on the ring.
Uniqueness
2-Butyl-3-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of butyl and methyl groups on the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications .
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
2-butyl-3-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-4-7-10-9(2)6-5-8-11-10/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
RYBYKVJKCXTMNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(CCCN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13315572.png)
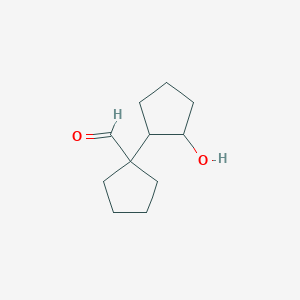
amine](/img/structure/B13315585.png)
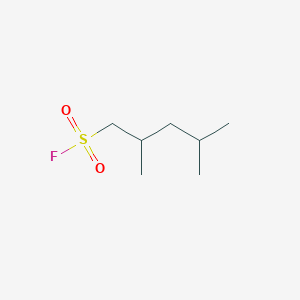
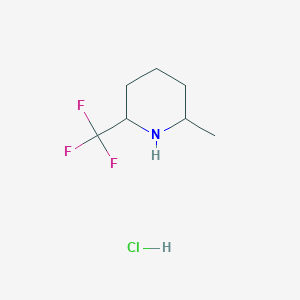
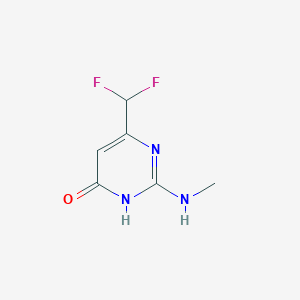
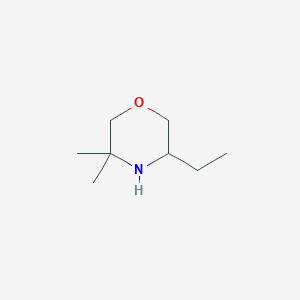
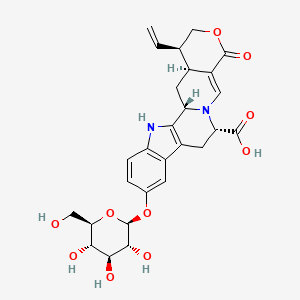
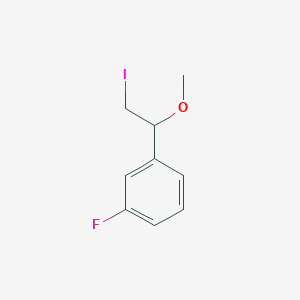
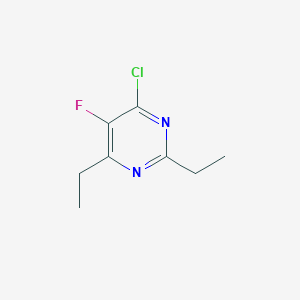
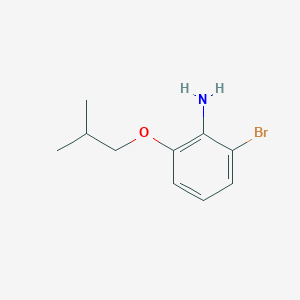
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)

